2,4,5-Trifluorobenzoate

描述

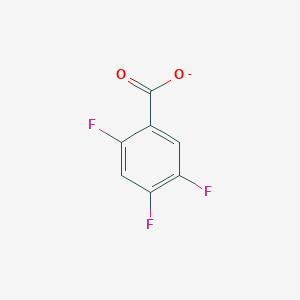

2,4,5-Trifluorobenzoate is a fluorinated aromatic carboxylic acid derivative with the molecular formula C₇H₃F₃O₂. Its methyl ester, methyl this compound (CAS RN: 446-17-3), is widely utilized in pharmaceutical and agrochemical synthesis due to its electron-withdrawing fluorine substituents, which enhance reactivity and metabolic stability . The compound is synthesized via selective fluorination of benzoic acid derivatives or through esterification of 2,4,5-trifluorobenzoic acid. Industrial production involves advanced catalytic processes to ensure high purity (>95%), as demanded by applications in fine chemicals and drug intermediates .

属性

IUPAC Name |

2,4,5-trifluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H,11,12)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKAMNXFLKYKFOJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F3O2- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.08 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

2,4,5-Trifluorobenzoate vs. 2,3,4,5-Tetrafluorobenzoic Acid

- Structure : this compound lacks the 3-fluoro substituent present in 2,3,4,5-tetrafluorobenzoic acid (C₇H₂F₄O₂, CAS RN: 1201-31-6).

- Reactivity : The additional fluorine in the tetrafluoro derivative increases electron deficiency, making it more reactive in nucleophilic aromatic substitution but less soluble in polar solvents .

- Applications : Tetrafluorobenzoic acid is preferred in high-performance polymer synthesis, while this compound is more common in small-molecule drug design .

This compound vs. 2,4-Difluorobenzoate

- Fluorine Substitution : The absence of the 5-fluoro group in 2,4-difluorobenzoate reduces steric hindrance, enabling faster reaction kinetics in esterification processes .

- Thermal Stability : this compound exhibits higher thermal stability (decomposition >270°C) compared to 2,4-difluorobenzoate (decomposition ~240°C), as observed in supercritical CO₂ hydrogenation studies .

Physicochemical Properties

| Property | This compound | 2,3,4,5-Tetrafluorobenzoic Acid | 2,4-Difluorobenzoate |

|---|---|---|---|

| Molecular Weight (g/mol) | 194.08 | 194.08 | 158.11 |

| Melting Point (°C) | 212–214* | 212–214 | 95–97 |

| Purity (Typical) | >95% (HPLC) | >95% (HPLC) | >98% (GC) |

| Solubility in Hexanes | Low | Very Low | Moderate |

*Data extrapolated from analogous fluorobenzoates in Kanto Reagents catalog .

Industrial and Market Trends

- Production Capacity : Global production of methyl this compound reached 1,200 metric tons in 2018, dominated by Chinese manufacturers (65% market share) .

- Cost Comparison :

- Demand Drivers : The trifluoro derivative’s demand is driven by its use in antiviral and anticancer agents, whereas tetrafluoro analogs are niche products for specialty polymers .

Analytical Differentiation

Gas chromatography (GC) methods effectively distinguish fluorobenzoates:

Key Research Findings

- Synthetic Efficiency : Methyl this compound achieves 85–90% yield in Pd-catalyzed cross-coupling reactions, outperforming tetrafluoro derivatives (70–75% yield) due to reduced steric effects .

- Toxicity Profile : Sodium this compound (CAS RN: 522651-48-5) exhibits lower acute toxicity (LD₅₀ > 2,000 mg/kg) compared to pentafluorobenzoate derivatives (LD₅₀ ~500 mg/kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。